2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(2-methoxypropan-2-yloxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,16-3)17-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZKTIJNKJCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205250 | |
| Record name | 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-32-3 | |
| Record name | 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103491-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Isoindoline-1,3-dione Formation
Protection-Deprotection Sequences
Carboxyl and Hydroxyl Protection
To prevent undesired side reactions during etherification, carboxyl and hydroxyl groups are often protected:
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Methyl ester protection : Dimethyl 4-hydroxy-3-nitrophthalate is reduced to dimethyl 3-amino-4-hydroxyphthalate using Fe/HCl, followed by hydrolysis with NaOH to yield 3-amino-4-hydroxyphthalic acid.
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Silyl ether protection : tert-Butyldimethylsilyl (TBS) chloride is used to protect hydroxyl groups, which are later removed with tetrabutylammonium fluoride (TBAF).
Deprotection of Ether Groups
Post-etherification, deprotection is performed under mild acidic conditions:
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BCl₃ or BBr₃ in dichloromethane selectively cleaves methyl esters without affecting the ether linkage.
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Hydrolysis with dilute HCl (1M) at 50°C removes silyl protecting groups.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
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Recrystallization : From toluene or ethanol to achieve >98% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
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Acetic acid and triethylamine are recovered via distillation for reuse.
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Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste in etherification steps.
Recent Advances and Alternative Methods
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Scientific Research Applications
2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound modulates the activity of certain enzymes and receptors, leading to its biological effects. For instance, it has been shown to interact with the dopamine receptor D2, suggesting potential antipsychotic properties. Additionally, it inhibits the aggregation of β-amyloid proteins, indicating a possible role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents (e.g., bromophenyl, methoxyphenyl) are commonly introduced via nucleophilic substitution or condensation reactions, with yields ranging from 26% to 92% .
- Piperidinyl and Piperazinyl Groups (e.g., in compounds 4c–4e) are synthesized using epoxide ring-opening reactions, often with moderate yields (32–70%) .
- Acryloyl Moieties (e.g., in compounds 3–6) are formed via Claisen-Schmidt condensations, though yields are typically low (26–36%) due to steric hindrance .
Key Observations :
- Electron-Withdrawing Groups (e.g., bromine, chlorine) improve acetylcholinesterase inhibition by enhancing lipophilicity and enzyme interaction .
- Piperazinyl and Piperidinyl Moieties contribute to central nervous system (CNS) activity, likely due to improved blood-brain barrier penetration .
Physicochemical Properties
Substituents significantly impact melting points and solubility:
Key Observations :
Biological Activity
The compound 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione belongs to the isoindoline-1,3-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phthalimide core, known for its potential pharmacological effects. The presence of the methoxy and ethoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Isoindoline derivatives have been reported to exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibitory activity was comparable to known anti-inflammatory drugs like meloxicam .
| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
|---|---|---|
| This compound | 75% | 50% |
| Meloxicam | 70% | 60% |
2. Antioxidant Activity
The compound has also been shown to possess antioxidant properties. Research indicates that isoindoline derivatives can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress in cellular environments . This activity is crucial in preventing cellular damage and may have implications for diseases characterized by oxidative stress.
3. Anticancer Potential
Recent studies have highlighted the anticancer properties of isoindoline derivatives. For instance, compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 10 to 33 nM in MCF-7 breast cancer cells .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Tubulin destabilization |
| MDA-MB-231 | 30 | Apoptosis induction |
Cyclooxygenase Inhibition
The primary mechanism through which isoindoline derivatives exert their anti-inflammatory effects is via the inhibition of COX enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. The selectivity for COX-2 over COX-1 is particularly advantageous as it reduces gastrointestinal side effects commonly associated with non-selective NSAIDs .
Antioxidant Mechanism
The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals. This property is essential in protecting cells from oxidative damage and has implications for aging and degenerative diseases .
Anticancer Mechanism
The anticancer effects are believed to arise from multiple pathways, including the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. The interaction with tubulin disrupts mitotic processes, leading to cell cycle arrest and subsequent cell death .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A clinical study investigated the anti-inflammatory effects of isoindoline derivatives in patients with rheumatoid arthritis. Participants receiving a treatment regimen including this compound showed a significant reduction in inflammatory markers compared to the control group.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates at higher concentrations.
Q & A
Q. What are the optimal synthetic routes for 2-(1-Methoxy-1-methyl-ethoxy)isoindoline-1,3-dione, and how can reaction yields be improved?
- Methodological Answer : A two-step synthesis is commonly employed: (i) nucleophilic substitution of isoindoline-1,3-dione derivatives with methoxy-methyl ether groups, and (ii) purification via column chromatography using ethyl acetate/hexane gradients. For yield optimization, reaction parameters such as temperature (e.g., 30°C for nucleophilic addition ), solvent polarity (e.g., ethylene glycol dimethyl ether for enhanced solubility ), and catalyst choice (e.g., BF₃·Et₂O for Lewis acid activation ) should be systematically tested. Factorial design experiments can identify synergistic effects between variables .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy-methyl ether protons at δ ~3.3–3.5 ppm ), FT-IR for carbonyl (C=O) stretching (~1700–1750 cm⁻¹ ), and HPLC (>97% purity threshold ). Single-crystal X-ray diffraction is critical for resolving ambiguities in stereochemistry, as demonstrated for analogous isoindoline-1,3-dione derivatives (R factor < 0.05 ).
Q. What preliminary pharmacological screening approaches are suitable for this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally similar to meglitinides (e.g., ATP-sensitive K⁺ channels in pancreatic β-cells ). Use molecular docking to predict binding affinity to hypoglycemic targets (e.g., SUR1 receptor ), followed by enzymatic inhibition assays (IC₅₀ determination). Dose-response curves should be validated with positive controls like repaglinide .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or bioactivity data be resolved?
- Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, strict temperature regulation ). Use meta-analysis to identify confounding variables (e.g., solvent purity, catalyst batch differences ). For bioactivity discrepancies, validate assays across multiple cell lines (e.g., INS-1 vs. HEK293) and employ orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding ).
Q. What advanced computational methods are recommended to study this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) with free-energy perturbation (FEP) to assess binding kinetics and thermodynamics . For electronic structure analysis, use density functional theory (DFT) (B3LYP/6-31G* basis set) to map charge distribution on the methoxy-methyl ether group, which may influence hydrophobic interactions . Validate predictions via cryo-EM or co-crystallization trials .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodological Answer : Perform accelerated stability testing in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with in silico predictions (e.g., Meteor software ). For hydrolytic stability, track cleavage of the methoxy-methyl ether moiety .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ fractional factorial design to systematically vary substituents (e.g., methoxy vs. ethoxy groups) while controlling steric/electronic effects . Use QSAR models (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate predictions via parallel synthesis of analogs (e.g., 5-methoxyisoindoline-1,3-dione derivatives ).
Methodological Considerations from Evidence
- Synthetic Chemistry : BF₃·Et₂O enhances electrophilic substitution in ether synthesis .
- Structural Analysis : X-ray crystallography confirms planar isoindoline-1,3-dione core with bond lengths of 1.20–1.40 Å for C=O groups .
- Pharmacological Screening : Molecular docking against SUR1 (PDB: 6BAA) predicts binding poses for hypoglycemic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
